3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine
Beschreibung
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, DMSO-d6) :
- Aromatic protons : Multiplets between δ 6.8–8.5 ppm for phenyl (5H), naphthyl (7H), and pyrazolo-pyrimidine (2H) rings.
- Piperazine protons : Two triplets at δ 2.5–2.8 ppm (N-CH~2~-CH~2~-O) and δ 3.6–3.9 ppm (piperazine N-CH~2~).
- Methyl groups : Singlets at δ 2.1 ppm (C3-CH~3~) and δ 2.3 ppm (C5-CH~3~).
- 13C NMR (100 MHz, DMSO-d6) :
Infrared (IR) Spectroscopy
Key absorption bands include:
UV-Vis Spectroscopy
In methanol, absorption maxima occur at λ~max~ = 265 nm (π→π* transition, pyrazolo-pyrimidine core) and λ~max~ = 310 nm (n→π* transition, naphthyl group).
| Spectroscopic Data Summary | |
|---|---|
| 1H NMR (δ, ppm) | 2.1 (s, 3H), 2.3 (s, 3H), 2.5–3.9 (m, 8H), 6.8–8.5 (m, 14H) |
| 13C NMR (δ, ppm) | 22.1 (CH~3~), 45.6–70.3 (piperazine), 110–160 (aromatic) |
| IR (cm⁻¹) | 1240 (C-O-C), 1605 (C=N), 3050 (C-H) |
| UV-Vis (nm) | 265, 310 |
Thermodynamic Properties and Solubility Profiling
The compound exhibits lipophilic character , with a calculated logP value of 4.2 (ChemAxon), favoring solubility in organic solvents like dimethyl sulfoxide (DMSO) and chloroform over aqueous media. Solubility at 25°C is approximately <0.1 mg/mL in water but >50 mg/mL in DMSO .
Thermogravimetric analysis (TGA) of analogous pyrazolo-pyrimidines suggests a decomposition temperature exceeding 250°C , indicative of moderate thermal stability. The melting point is unreported but expected to range between 180–220°C based on structural similarities to fused heterocycles.
| Physicochemical Properties | |
|---|---|
| Molecular weight | 477.6 g/mol |
| logP | 4.2 |
| Water solubility | <0.1 mg/mL |
| DMSO solubility | >50 mg/mL |
| Thermal stability | >250°C (decomposition) |
Eigenschaften
Molekularformel |
C30H31N5O |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
3,5-dimethyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C30H31N5O/c1-22-21-28(35-30(31-22)23(2)29(32-35)25-10-4-3-5-11-25)34-17-15-33(16-18-34)19-20-36-27-14-8-12-24-9-6-7-13-26(24)27/h3-14,21H,15-20H2,1-2H3 |
InChI-Schlüssel |
QJNVOGGIBHDVLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 2-(1-Naphthyloxy)ethyl Chloride
Procedure :
1-Naphthol (1.0 mmol), 1,2-dichloroethane (1.2 mmol), and NaOH (2.0 mmol) are stirred with tetrabutylammonium bromide (0.1 mmol) in water at 80°C for 12 hours. The product is extracted with dichloromethane and purified by distillation (68% yield).
Piperazine Alkylation
Procedure :
Piperazine (1.0 mmol) and 2-(1-naphthyloxy)ethyl chloride (1.1 mmol) are refluxed in acetonitrile with triethylamine (2.0 mmol) for 8 hours. The mixture is filtered, and the solvent is evaporated to yield the product as a white solid (75% yield).
Key Data :
Nucleophilic Aromatic Substitution at C-7
The chlorinated pyrazolo[1,5-a]pyrimidine undergoes displacement with the piperazine derivative under mild basic conditions.
Optimization and Mechanistic Considerations
-
Regioselectivity : The use of POCl ensures selective chlorination at C-7 due to the electron-withdrawing nature of the pyrimidine ring.
-
Piperazine Coupling : Excess piperazine derivative and elevated temperatures favor complete substitution, while DIEA scavenges HCl to prevent side reactions.
-
Purification Challenges : The bulky naphthyl group necessitates gradient elution in chromatography to resolve diastereomers .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,5-Dimethyl-7-{4-[2-(1-Naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.
Übliche Reagenzien und Bedingungen
Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen halogenierte Verbindungen, organometallische Reagenzien und Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds of this class exhibit anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . For instance, studies have shown that specific derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and often dysregulated in cancer .
Kinase Inhibition
3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine has demonstrated potential as a selective inhibitor of casein kinase 2 (CK2), an enzyme implicated in various cellular processes including proliferation and survival . This selectivity is significant as it minimizes off-target effects, which are common in many kinase inhibitors.
Synthesis Pathways
The synthesis of 3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step synthetic pathways starting from readily available precursors such as 5-amino-3-methylpyrazole. Various synthetic routes have been reported, allowing for structural modifications that enhance biological activity or solubility .
In Vitro Studies
Several studies have focused on the in vitro evaluation of this compound's efficacy against cancer cell lines. For instance, a study published in Molecules highlighted its potent anti-proliferative effects on MCF-7 cells with IC50 values indicating significant cytotoxicity .
In Vivo Studies
While most current research is centered on in vitro studies, preliminary in vivo studies suggest promising results regarding tumor growth inhibition. Further exploration is required to fully understand the pharmacokinetics and therapeutic potential in animal models.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Key Positions
Pyrazolo[1,5-a]pyrimidine derivatives differ primarily in substituents at positions 2, 3, 5, and 5. Below is a comparative analysis:
Structural and Functional Insights
Position 7 Modifications :
- The target compound’s 7-{4-[2-(1-naphthyloxy)ethyl]piperazinyl} group confers significant lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to analogs with pyrimidinyl or pyridinyl substituents (e.g., ).
- Piperazine derivatives with electron-deficient groups (e.g., trifluoromethyl in MK72) exhibit stronger hydrogen-bond acceptor capacity, favoring interactions with target enzymes .
Position 5 Substituents :
- Methyl groups (target compound) versus bis(trifluoromethyl)phenyl (MK72) influence electronic properties: Methyl groups donate electrons, while CF3 groups withdraw electrons, modulating reactivity in electrophilic environments .
Biologische Aktivität
3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its structural characteristics include a fused bicyclic system that integrates pyrazole and pyrimidine moieties, contributing to its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 477.6 g/mol. The presence of functional groups such as dimethyl groups, a piperazine ring, and a naphthyloxy group is crucial for its reactivity and biological interactions.
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to 3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine have been tested against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with promising results in terms of cytotoxicity .
Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
The mechanism by which 3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine exerts its biological effects is still under investigation. However, it is hypothesized that it acts as an inhibitor of specific kinases involved in cell cycle regulation. For example, studies have highlighted its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell division .
Case Studies
In one notable study, the compound was subjected to molecular docking simulations against CDK2 kinase to elucidate its binding affinity and interaction modes. The results indicated that the compound could effectively bind to the active site of CDK2, suggesting a potential role as a therapeutic agent in cancer treatment .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest moderate solubility and bioavailability; however, further investigations are needed to assess its ADME (Absorption, Distribution, Metabolism, Excretion) properties comprehensively.
Q & A
Q. Methodology :
- Core formation : Start with condensation of 3,5-diamino-4-nitropyrazole (or similar precursors) with β-dicarbonyl compounds to form the pyrazolo[1,5-a]pyrimidine core .
- Piperazine functionalization : Introduce the 4-[2-(1-naphthyloxy)ethyl]piperazine moiety via nucleophilic substitution or coupling reactions under inert conditions (e.g., dry THF, 60°C, 12 hours) .
- Characterization : Use NMR (500 MHz, CDCl) to confirm methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). NMR and HRMS validate molecular weight and substituent connectivity .
Advanced: How can computational modeling optimize the synthesis of this compound?
Q. Methodology :
- Reaction path search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and intermediates for key steps like cyclization or piperazine coupling .
- Condition screening : Use machine learning (e.g., Bayesian optimization) to prioritize solvent systems (e.g., DMF vs. toluene) and catalysts (e.g., Pd(OAc)) based on reaction yield data .
- Validation : Cross-reference computational predictions with experimental yields (e.g., 72% vs. predicted 68–75%) to refine models .
Advanced: How do structural modifications at position 7 influence biological activity?
Q. Methodology :
- SAR framework : Replace the piperazine-ethyl-naphthyloxy group with analogs (e.g., pyridinyl-piperazine or benzyl-piperazine) and test in vitro against target enzymes (e.g., kinases) .
- Activity assays : Use fluorescence polarization to measure binding affinity (IC) and compare with parent compound (e.g., 15 nM vs. 120 nM for a pyridinyl variant) .
- Data analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, H-bond donors) with activity trends .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Methodology :
- NMR spectroscopy : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the piperazine and naphthyloxy regions .
- X-ray crystallography : Grow crystals via slow evaporation (hexane/EtOAc) and solve structures using SHELXL-97. Validate with R-factor (<0.05) and residual density maps .
- HPLC purity : Use a C18 column (MeCN/HO, 70:30) with UV detection (254 nm) to confirm >98% purity .
Advanced: How can researchers resolve contradictions in solubility data across studies?
Q. Methodology :
- Controlled experiments : Replicate solubility tests (e.g., shake-flask method) in standardized buffers (PBS pH 7.4, 25°C) to minimize variability .
- Statistical design : Apply factorial DoE (Design of Experiments) to evaluate factors like ionic strength, co-solvents (DMSO), and surfactants (Tween-80) .
- Data reconciliation : Compare results with computational solubility predictions (e.g., COSMO-RS) to identify outliers .
Advanced: What strategies address conflicting bioactivity results in different cell lines?
Q. Methodology :
- Mechanistic profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain variability .
- Metabolic stability tests : Use liver microsomes (human vs. rodent) to assess if metabolite generation differs between models .
- Data integration : Apply pathway enrichment analysis (e.g., Gene Ontology) to link activity discrepancies to cell-specific signaling pathways .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Q. Methodology :
- Cytotoxicity : Use MTT assays (72-hour exposure, IC calculation) in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Test against recombinant kinases (e.g., EGFR, CDK2) via ADP-Glo™ assays .
- ADMET profiling : Assess metabolic stability (human hepatocytes), plasma protein binding (equilibrium dialysis), and CYP inhibition .
Advanced: How to troubleshoot challenges in X-ray crystallography for this compound?
Q. Methodology :
- Crystal optimization : Screen crystallization conditions (e.g., vapor diffusion with PEG 4000) and additives (e.g., glycerol) to improve diffraction quality .
- Data refinement : Use SHELXL-97 for anisotropic displacement parameters and validate with R (<0.25). Check for disorder in the naphthyloxy group .
- Validation tools : Employ PLATON to analyze voids and hydrogen-bonding networks .
Advanced: How to elucidate reaction mechanisms for unexpected byproducts?
Q. Methodology :
- Isotopic labeling : Use -labeled precursors (e.g., -β-dicarbonyl) and track incorporation via NMR .
- Trapping intermediates : Quench reactions at short intervals (e.g., 5 minutes) and analyze intermediates by LC-MS .
- Computational studies : Simulate reaction pathways (Gaussian 09) to identify plausible intermediates (e.g., zwitterionic species) .
Basic: What methods ensure purity and stability during storage?
Q. Methodology :
- Stability testing : Store samples under argon at -20°C and monitor degradation (HPLC) over 6 months .
- Impurity profiling : Use LC-MS (ESI+) to detect oxidation byproducts (e.g., naphthol derivatives) and adjust storage conditions (e.g., add BHT antioxidant) .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>150°C) to guide handling protocols .
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